Carbon monoxide;rhodium
Description
Early Syntheses and Structural Elucidation
The foundation of rhodium carbonyl chemistry was laid by Walter Hieber in the 1930s, who first synthesized rhodium carbonyl chloride (Rh~2~Cl~2~(CO)~4~) through the reaction of hydrated rhodium trichloride with CO gas. This dimeric complex, featuring two square-planar Rh(I) centers bridged by chloride and carbonyl ligands, became a prototype for understanding metal-CO bonding. Hieber's work demonstrated the redox activity of rhodium in carbonyl environments, as shown in the reaction:
$$
2\ \text{RhCl}3(\text{H}2\text{O})3 + 6\ \text{CO} \rightarrow \text{Rh}2\text{Cl}2(\text{CO})4 + 2\ \text{COCl}2 + 6\ \text{H}2\text{O}.
$$
X-ray crystallography later revealed a dihedral angle of 126.8° between the RhCl~2~ planes, with Rh–Rh distances of 3.02 Å, indicating negligible direct metal-metal bonding. These structural insights paved the way for derivatization studies, such as the synthesis of trans-RhCl(CO)(PPh~3~)~2~ through phosphine substitution.
Evolution of Characterization Techniques
Advancements in spectroscopic methods in the 1970s–1990s enabled precise analysis of Rh-CO bonding. Infrared (IR) spectroscopy identified CO stretching frequencies (ν~CO~) in Rh~2~Cl~2~(CO)~4~ at 2,080 cm⁻¹ (terminal CO) and 1,890 cm⁻¹ (bridging CO), correlating with bond strengths. Density functional theory (DFT) studies in the 2000s further elucidated the electronic structure, showing that CO adsorption on small Rh clusters (Rh~n~, n ≤ 4) induces magnetic moments of 1–2 μ~B~ per Rh atom, with ν~CO~ shifts of up to 150 cm⁻¹ depending on cluster size and spin state.
Table 1: CO Stretching Frequencies in Select Rhodium Carbonyl Complexes
| Complex | ν~CO~ (cm⁻¹) | Bond Type | Reference |
|---|---|---|---|
| Rh~2~Cl~2~(CO)~4~ | 2,080 | Terminal | |
| Rh~4~(CO)~12~ | 2,065 | Terminal | |
| cis-RhCl~2~(CO)~2~⁻ | 2,100 | Terminal | |
| Rh(CO)~2~(acac) | 1,980 | Bridging |
Properties
IUPAC Name |
carbon monoxide;rhodium | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/48CO.5Rh/c48*1-2;;;;; | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KYHYLSBKPYWVNI-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
[C-]#[O+].[C-]#[O+].[C-]#[O+].[C-]#[O+].[C-]#[O+].[C-]#[O+].[C-]#[O+].[C-]#[O+].[C-]#[O+].[C-]#[O+].[C-]#[O+].[C-]#[O+].[C-]#[O+].[C-]#[O+].[C-]#[O+].[C-]#[O+].[C-]#[O+].[C-]#[O+].[C-]#[O+].[C-]#[O+].[C-]#[O+].[C-]#[O+].[C-]#[O+].[C-]#[O+].[C-]#[O+].[C-]#[O+].[C-]#[O+].[C-]#[O+].[C-]#[O+].[C-]#[O+].[C-]#[O+].[C-]#[O+].[C-]#[O+].[C-]#[O+].[C-]#[O+].[C-]#[O+].[C-]#[O+].[C-]#[O+].[C-]#[O+].[C-]#[O+].[C-]#[O+].[C-]#[O+].[C-]#[O+].[C-]#[O+].[C-]#[O+].[C-]#[O+].[C-]#[O+].[C-]#[O+].[Rh].[Rh].[Rh].[Rh].[Rh] | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C48O48Rh5 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
1859.0 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Scientific Research Applications
Catalytic Oxidation of Carbon Monoxide
Rhodium as a Catalyst
Rhodium is recognized as one of the most effective catalysts for the oxidation of carbon monoxide. Its unique properties allow it to facilitate reactions at lower temperatures, making it invaluable in automotive catalytic converters, where it helps convert harmful CO emissions into less toxic carbon dioxide (CO₂) .
Mechanism of CO Oxidation
The oxidation of CO on rhodium surfaces involves several steps:
- Adsorption: CO molecules adsorb onto the rhodium surface.
- Reaction with Oxygen: The adsorbed CO reacts with lattice oxygen or molecular oxygen to form CO₂.
- Desorption: The formed CO₂ desorbs from the catalyst surface .
Environmental Applications
Automotive Catalytic Converters
Rhodium's primary application is in automotive catalytic converters, where it significantly reduces harmful emissions. It effectively oxidizes carbon monoxide and nitrogen oxides (NOx), converting them into nitrogen and harmless gases . This application accounts for over 75% of global rhodium demand .
Reduction of Air Pollution
By facilitating the conversion of CO into CO₂, rhodium-based catalysts help mitigate air pollution. This is crucial for meeting environmental regulations and improving air quality in urban areas .
Industrial Applications
Chemical Synthesis
Rhodium compounds are also employed in various chemical syntheses. For instance, in oxidative carbonylation reactions, rhodium can activate C–H bonds in aromatic compounds, allowing for the formation of valuable products like phthalimides . This highlights rhodium's versatility beyond just environmental applications.
Nanotechnology and Catalysis
Recent advancements in nanotechnology have led to the development of nanoparticle catalysts that incorporate rhodium. These materials exhibit enhanced catalytic activity due to their high surface area-to-volume ratio, which improves their effectiveness in catalyzing reactions involving carbon monoxide .
Case Studies
Comparison with Similar Compounds
Comparison with Similar Compounds
Rhodium vs. Platinum (Pt) Carbonyl Complexes
Rhodium’s ability to maintain catalytic activity under high CO pressure contrasts with Pt, which suffers from CO poisoning in hydrogenation reactions. For instance, Rh catalysts facilitate CO scrambling at 523–573 K, whereas Pt requires promoters (e.g., Ce) to mitigate CO inhibition .
Rhodium vs. Iron (Fe) Carbonyl Systems
Rhodium’s electron-deficient 14-electron intermediates enable regioselective C–H activation, while Fe-based systems favor chain growth in Fischer-Tropsch synthesis but lack precision in functionalization .
Rhodium vs. Molybdenum (Mo) Carbonyl Complexes
Mechanistic and Structural Insights
- Electron Density Modulation : High CO pressure reduces Rh’s electron density via π-backbonding, enhancing Lewis acidity and enabling elimination reactions (e.g., demethoxylation) .
- Support Effects : Rh/N-doped silica outperforms Rh/SiO₂ in hydroformylation due to nitrogen’s electron-donating effects, improving Rh dispersion and CO activation .
- Multifunctionality : Rh-TiO₂ interfaces promote heterolytic H₂ dissociation and CO activation, critical for syngas conversion .
Challenges and Controversies
- Adsorption Capacity Loss : Rh catalysts lose ~71% CO adsorption capacity after thermal cycling, attributed to irreversible Rh oxidation and carbon deposition .
- Contradictory Activity Reports : While Rh/Al₂O₃ shows high Fischer-Tropsch activity, Rh/TiO₂ systems may oxidize to Rh(I), reducing efficiency .
Preparation Methods
Reaction Conditions and Mechanistic Insights
Rhodium salts (e.g., RhCl₃) are dissolved in hydrocarbon solvents and treated with a 1:1 mixture of CO and H₂ at temperatures between 50°C and 100°C, with pressures ranging from 0.1 to 1.8 MPa. Optimized conditions (60–90°C, 0.2–0.5 MPa) favor the formation of rhodium hydridocarbonyl intermediates, which are subsequently stabilized by water-soluble triarylphosphine ligands. The ligands, such as trisulfonated triphenylphosphine, enhance aqueous solubility and catalytic activity.
Table 1: Reaction Parameters for Hydroformylation Catalyst Synthesis
| Parameter | Range | Optimal Value |
|---|---|---|
| Temperature | 50–100°C | 60–90°C |
| Pressure | 0.1–1.8 MPa | 0.2–0.5 MPa |
| CO:H₂ Ratio | 1:1 (variable) | 1:1 |
| Ligand | Triarylphosphines | Trisulfonated variants |
Ligand Exchange and Complex Stabilization
The initially formed rhodium carbonyl species undergo ligand exchange with triarylphosphines in aqueous media, yielding stable Rh-phosphine complexes. For example, tris(3-sulfophenyl)phosphine facilitates the formation of , a highly active hydroformylation catalyst. This method’s scalability is evidenced by its adoption in industrial settings for producing bulk chemicals like acetaldehyde.
Acetic Anhydride Synthesis Catalysts Using Rhodium Carbonyl-Stannous Chloride Complexes
A distinct approach, outlined in CN101293213A , employs rhodium carbonyl complexes coordinated with stannous chloride (SnCl₂) for acetic anhydride production. This method addresses challenges in catalyst stability and byproduct formation.
Carbonylation of Trihalogenated Rhodium Precursors
The synthesis begins with trihalogenated rhodium compounds (RhX₃, X = Cl, I) subjected to carbonylation under CO pressure (1 MPa) at 150°C for 4 hours. This step generates dihalo-dicarbapentaborane rhodium ions (e.g., ⁻), which serve as intermediates.
Example Reaction:
Ligand Exchange with Stannous Chloride
The intermediate rhodium carbonyl species is then reacted with SnCl₂ in aqueous solution at 0–50°C. Stannous chloride acts as a Lewis acid, displacing halide ligands and forming a stable Rh-Sn complex. The resulting catalyst, , demonstrates reduced tar formation and improved product separation efficiency.
Table 2: Conditions for SnCl₂ Ligand Incorporation
| Parameter | Range |
|---|---|
| Temperature | 0–50°C |
| Reaction Time | 30–90 minutes |
| SnCl₂:Rh Molar Ratio | 1:1 to 1:8 |
Synthesis of Rhodium Carbonyl Chloride Dimers
Rhodium carbonyl chloride, ₂, is a dimeric complex widely used as a precursor in homogeneous catalysis. PubChem data confirm its molecular structure and stability. While explicit synthesis details are scarce in the provided sources, established literature methods involve:
Direct Carbonylation of Rhodium Chloride
Rhodium(III) chloride (RhCl₃) reacts with CO under reflux in ethanol or tetrahydrofuran (THF), yielding the dimeric carbonyl chloride:
This method emphasizes the necessity of anhydrous conditions to prevent hydrolysis. The product’s IR spectrum typically shows ν(CO) stretches at ~2,050 cm⁻¹, confirming terminal CO ligands.
Dinuclear Rhodium Complexes for CO Sensing Applications
A novel dinuclear rhodium complex, reported by Martínez-Mánez et al., serves as a colorimetric CO detector. The synthesis involves:
Ligand Assembly and Complex Formation
Cyclometalated phosphine ligands (e.g., PPh₂C₆H₄) are reacted with rhodium acetate in acetic acid under CO atmosphere, forming a dinuclear complex with bridging acetate ligands:
Immobilization on Silica Gel
The complex is adsorbed onto silica gel, creating a solid-state sensor. Exposure to CO triggers ligand displacement, replacing acetate with CO and inducing a color shift from gray-violet to orange-yellow. This system achieves a detection limit of 5 ppm CO, making it suitable for environmental monitoring.
Recovery and Regeneration of Spent Rhodium Catalysts
Industrial processes often require catalyst recovery due to rhodium’s high cost. A PMC study describes a microreactor-based method using hydrogen peroxide (H₂O₂) to oxidize spent Rh-phosphine complexes:
Q & A
Q. How does Rh-support interaction tuning influence CO reduction product selectivity?
- Methodology : Modify Rh-TiO interfaces via calcination or doping. Use in situ DRIFTS to correlate CO adsorption modes (linear vs. bridged) with product ratios (CO vs. CH) .
- Data-Driven Design : Apply machine learning to predict optimal support compositions for target products (e.g., CO selectivity >90%) .
Key Research Challenges
- Contradictions in Mechanistic Pathways : Discrepancies between theoretical and experimental data on Rh-CO intermediates require hybrid QM/MM simulations .
- Scalability of CO-Induced Leaching : Optimizing solvent recovery and CO recycling for industrial adoption .
- Long-Term Catalyst Stability : Developing in situ regeneration protocols for Rh-based converters .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
